molecular formula C16H18N2OS B2422408 N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396749-66-8

N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2422408
CAS No.: 1396749-66-8
M. Wt: 286.39
InChI Key: BJZFGZIITMGTIW-UHFFFAOYSA-N
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Description

N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the thiophene ring, a five-membered ring containing sulfur, adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidinol derivatives

    Substitution: Nitro or halogenated phenyl derivatives

Mechanism of Action

The mechanism of action of N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The thiophene ring may also contribute to the compound’s ability to interact with biological targets through π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-phenyl-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(17-15-4-2-1-3-5-15)18-9-6-13(7-10-18)14-8-11-20-12-14/h1-5,8,11-13H,6-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZFGZIITMGTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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